N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide
Description
N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide is an organic compound characterized by the presence of a furan ring, a sulfanyl group, and a methanesulfonamide group
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S2/c1-14(10,11)9-4-6-13-7-8-3-2-5-12-8/h2-3,5,9H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIMEQYBKCAFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide typically involves the reaction of furan-2-ylmethylthiol with an appropriate ethylating agent, followed by the introduction of a methanesulfonamide group. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonamide group.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonated derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfanyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)ethanamine
- N-(furan-2-ylmethyl)cyclobutanecarboxamide
- 4-(2-(furan-2-ylmethylsulfanyl)-acetylamino)-benzoic acid ethyl ester
Uniqueness
N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
